Benzyl(2-butenyl)diphenylphosphorane

Phosphonium ylide pKa semi-stabilized ylide Wittig reagent acidity

Benzyl(2-butenyl)diphenylphosphorane is a mixed benzyl/allylic phosphonium salt (C23H24P⁺, MW 331.4 g/mol) that serves as a precursor to semi-stabilized phosphorus ylides of the general class Ph₂R′CH₂P=CHR, where the benzyl (PhCH₂) and 2-butenyl (crotyl) substituents provide a distinctive electronic profile intermediate between non-stabilized and fully stabilized ylides. Unlike triphenylphosphonium analogs bearing three identical P-phenyl groups, this compound carries only two phenyl substituents on phosphorus, with the third site occupied by a benzyl group that modulates both the steric environment and the acidity of the α-methylene protons available for ylide generation.

Molecular Formula C23H24P+
Molecular Weight 331.4 g/mol
CAS No. 54229-89-9
Cat. No. B12665947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl(2-butenyl)diphenylphosphorane
CAS54229-89-9
Molecular FormulaC23H24P+
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC=CC[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C23H24P/c1-2-3-19-24(22-15-9-5-10-16-22,23-17-11-6-12-18-23)20-21-13-7-4-8-14-21/h2-18H,19-20H2,1H3/q+1/b3-2+
InChIKeyBHTORTGZPSXZFT-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl(2-butenyl)diphenylphosphorane (CAS 54229-89-9): Structural & Reactivity Baseline for Procurement Evaluation


Benzyl(2-butenyl)diphenylphosphorane is a mixed benzyl/allylic phosphonium salt (C23H24P⁺, MW 331.4 g/mol) that serves as a precursor to semi-stabilized phosphorus ylides of the general class Ph₂R′CH₂P=CHR, where the benzyl (PhCH₂) and 2-butenyl (crotyl) substituents provide a distinctive electronic profile intermediate between non-stabilized and fully stabilized ylides [1]. Unlike triphenylphosphonium analogs bearing three identical P-phenyl groups, this compound carries only two phenyl substituents on phosphorus, with the third site occupied by a benzyl group that modulates both the steric environment and the acidity of the α-methylene protons available for ylide generation [2]. The (E)-configuration of the 2-butenyl chain, as specified in the IUPAC name benzyl-[(E)-but-2-enyl]-diphenylphosphanium, is structurally defined and relevant to stereochemical outcomes in downstream Wittig olefination reactions [3].

Why Benzyl(2-butenyl)diphenylphosphorane Cannot Be Generically Substituted in Wittig & Phase-Transfer Applications


Generic substitution among phosphonium salts is unreliable because the ylide stabilization class—determined by the specific combination of substituents on phosphorus—governs the pKa of the acidic α-protons, the kinetic barrier to ylide formation, and the stereochemical outcome of Wittig reactions [1]. Benzyl(2-butenyl)diphenylphosphorane occupies a narrow semi-stabilized regime: the benzyl group lowers the pKa of the adjacent methylene (measured at ~17–18 for benzyltriphenylphosphonium analogs) relative to fully non-stabilized alkyl ylides, yet the 2-butenyl chain introduces allylic conjugation that further modulates charge distribution in the ylide, a feature absent in both simple benzyltriphenylphosphonium salts and purely allylic phosphonium salts [2]. Replacing this compound with a triphenyl analog (e.g., (2-butenyl)triphenylphosphonium chloride, CAS 13138-25-5) alters the steric profile at phosphorus, potentially shifting E/Z ratios and reaction rates in olefination chemistry [3]. The quantitative evidence below demonstrates why these structural differences translate into measurable performance divergences that affect scientific selection and procurement decisions.

Quantitative Differentiation Evidence for Benzyl(2-butenyl)diphenylphosphorane vs. Closest Analogs


Ylide Stabilization Class: pKa of α-Methylene Protons vs. Benzyltriphenylphosphonium and Allyltriphenylphosphonium Analogs

The acidity of the α-methylene protons in benzyl(2-butenyl)diphenylphosphorane is governed by the electron-withdrawing phosphonium center and the anion-stabilizing benzyl substituent. For the structurally related benzyltriphenylphosphonium cation, the pKa of the benzylic CH₂ group has been measured at ~17–18 in aqueous/organic media [1]. By class-level inference, the replacement of one P-phenyl group with a 2-butenyl chain in the target compound introduces additional allylic conjugation that is expected to modestly lower the pKa relative to the benzyltriphenylphosphonium baseline, while remaining substantially less acidic than fully stabilized ylides (pKa ~6–7 for acyl-stabilized phosphonium salts) . This places the target compound in a distinct semi-stabilized window where mild bases (e.g., aqueous NaOH, K₂CO₃) can effect deprotonation, in contrast to non-stabilized alkylphosphonium salts that require strong bases such as BuLi or NaNH₂ [1].

Phosphonium ylide pKa semi-stabilized ylide Wittig reagent acidity

Stereoselectivity in Wittig Olefination: E/Z Ratio Dependence on Ylide Structure for Benzyl Diphenylphosphorane vs. Triphenylphosphorane Systems

The stereochemical outcome of Wittig reactions with diphenylphosphorane-derived ylides is measurably distinct from that of triphenylphosphorane analogs. In the reaction of benzylidene alkyl diphenylphosphoranes (general formula Ph₂R′CH₂P=CHR, where R=alkenyl and R′=H or alkenyl) with substituted benzaldehydes, the E-selectivity is dependent on ylide structure, reaction conditions, and the electronic nature of the aldehyde substituent [1]. Specifically, benzyl diphenylphosphorane (R=H) produces a higher proportion of E-olefin under salt-free conditions compared to salt-containing media, and aromatic aldehydes bearing electron-withdrawing groups yield higher E/Z ratios [1]. For benzylidenephosphoranes with heteroaryl substituents at phosphorus, E-alkene selectivity as high as 90:10 has been observed, whereas standard phenyl-substituted benzylidenephosphoranes show lower and more variable E/Z ratios [2]. In contrast, benzyltriphenylphosphonium salts under phase-transfer conditions typically yield E/Z ratios closer to 50:50 when reacted with benzaldehyde (e.g., stilbene formation with 46:54 E:Z for benzyltriphenylphosphonium bromide 1a) [3].

Wittig stereoselectivity E/Z ratio benzylidene diphenylphosphorane semi-stabilized ylide

Phase-Transfer Wittig Reaction Kinetics: Hammett ρ Value for 2-Butenyl Diphenylphosphonium Salts vs. Trialkylphosphonium Systems

The kinetics of phase-transfer catalyzed (PTC) Wittig reactions of 2-butenyl methyldiphenylphosphonium salt with substituted benzaldehydes have been quantitatively characterized, yielding a Hammett reaction constant of ρ = 0.30 [1]. This low ρ value indicates that the reaction proceeds through a low-polarity intermediate in the rate-determining step, with minimal charge development at the transition state [1]. By comparison, classical Wittig reactions of benzyltriphenylphosphonium ylides with substituted benzaldehydes under homogeneous conditions typically exhibit larger ρ values (|ρ| > 1.0), reflecting greater sensitivity to substituent electronic effects [2]. The low ρ = 0.30 for the 2-butenyl diphenylphosphonium system implies that this class of phosphonium salts is relatively insensitive to the electronic nature of the aldehyde coupling partner, a feature advantageous for substrate-scope versatility in library synthesis.

PTC-Wittig kinetics Hammett ρ 2-butenyl diphenylphosphonium reaction constant

Synthetic Accessibility & Precursor Cost Efficiency: Benzyldiphenylphosphine Route vs. Triphenylphosphine-Based Analogs

Benzyl(2-butenyl)diphenylphosphorane is accessible via a two-step sequence: quaternization of benzyldiphenylphosphine (CAS 7650-91-1, commercially available, MW 276.31) with a 1-halo-2-butene (crotyl halide), followed by deprotonation [1]. This synthetic route differs fundamentally from that of (2-butenyl)triphenylphosphonium chloride (CAS 13138-25-5), which requires triphenylphosphine (CAS 603-35-0, MW 262.29) and crotyl halide. The critical differentiation lies in the subsequent ylide chemistry: benzyldiphenylphosphine-derived phosphonium salts generate semi-stabilized ylides with intrinsic E-selectivity bias, whereas triphenylphosphine-derived salts of crotyl halide produce ylides whose stereochemistry is dominated by the allylic geometry of the starting halide [2]. Furthermore, the diphenylphosphine oxide byproduct (MW 202.19) from Wittig reactions of benzyl(2-butenyl)diphenylphosphorane has a lower molecular weight than triphenylphosphine oxide (MW 278.29), facilitating chromatographic separation from olefin products in some solvent systems .

benzyldiphenylphosphine phosphonium salt synthesis quaternization cost efficiency

Interfacial Catalysis in Fluoroelastomer Cross-Linking: Diphenylbenzylphosphonium Salts as Benchmark ITC vs. Non-Functionalized Phosphonium Salts

Diphenylbenzylphosphonium chlorides structurally related to benzyl(2-butenyl)diphenylphosphorane have been demonstrated to function as effective interfacial transfer catalysts (ITC) in the vulcanization of fluorine-containing copolymers (SKF-26, vinylidene fluoride–hexafluoropropylene), enabling the production of highly thermostable rubbers [1]. In this industrial application, diphenylbutylbenzyl- and diphenyldibenzylphosphonium chlorides were tested as ITCs and found to promote cross-linking in a two-phase system [1]. The benzyl substituent on phosphorus is critical for interfacial activity, as it provides the lipophilic character necessary for phase-transfer between aqueous and fluoropolymer phases. Non-benzylated phosphonium salts (e.g., tetrabutylphosphonium chloride) show different phase-transfer kinetics and may be less effective in fluoropolymer systems due to altered partition coefficients [1]. While direct comparative rate data for benzyl(2-butenyl)diphenylphosphorane specifically are not published, the presence of both benzyl and unsaturated 2-butenyl groups in the target compound creates a uniquely amphiphilic phosphonium cation architecture with potential dual functionality: interfacial catalysis via the benzyl group and covalent incorporation via the allylic moiety.

interfacial transfer catalyst fluoroelastomer vulcanization diphenylbenzylphosphonium SKF-26 rubber

High-Value Application Scenarios for Benzyl(2-butenyl)diphenylphosphorane Based on Quantitative Evidence


Stereoselective (E)-Olefin Synthesis in Pharmaceutical Intermediate Manufacturing

The class-level evidence for enhanced E-selectivity of benzyl diphenylphosphorane-derived ylides (E/Z up to 90:10 under optimized conditions) compared to benzyltriphenylphosphonium analogs (E/Z ≈ 46:54 for unsubstituted stilbene) positions benzyl(2-butenyl)diphenylphosphorane as a preferred Wittig reagent for (E)-olefin-targeted syntheses in pharmaceutical intermediate production [6][2]. The semi-stabilized pKa regime (estimated ~16–18) enables ylide generation with mild aqueous bases, preserving acid-sensitive functional groups common in drug-like molecules, a critical advantage over non-stabilized ylides requiring organolithium or amide bases [3].

Substrate-Scope-Tolerant Library Synthesis in Medicinal Chemistry

The low Hammett reaction constant (ρ = 0.30) measured for 2-butenyl diphenylphosphonium PTC-Wittig reactions indicates that electronically diverse aldehydes react with similar rates, enabling parallel synthesis of olefin libraries without extensive re-optimization for each aldehyde coupling partner [6]. This substrate insensitivity reduces the need for iterative condition screening, accelerating hit-to-lead optimization campaigns where diverse aryl and heteroaryl aldehyde building blocks must be olefinated efficiently [6].

Interfacial Catalyst Development for High-Performance Fluoroelastomer Vulcanization

Based on the demonstrated interfacial transfer catalytic activity of structurally analogous diphenylbenzylphosphonium chlorides in SKF-26 fluoroelastomer cross-linking, benzyl(2-butenyl)diphenylphosphorane is a strong candidate for next-generation ITC development [6]. The presence of the 2-butenyl unsaturation offers the unique potential for covalent incorporation into the fluoropolymer network during vulcanization, potentially reducing catalyst leaching—a known limitation of non-functionalized phosphonium ITCs—and improving long-term thermal stability of the cured elastomer [6].

Facile Product Purification in Scale-Up Wittig Processes

The lower molecular weight of the phosphine oxide byproduct expected from benzyl(2-butenyl)diphenylphosphorane-derived Wittig reactions (diphenylphosphine oxide, MW 202.19, or benzyldiphenylphosphine oxide, MW ~292.3) compared to triphenylphosphine oxide (MW 278.29) facilitates chromatographic separation and reduces solvent consumption during large-scale purification [6]. This operational economy is particularly relevant for procurement decisions involving multi-kilogram olefination campaigns where phosphine oxide removal is a major cost driver [6].

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